N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S/c1-13-5-7-16(12-17(13)24)27-22(29)21(28)25-10-9-20-14(2)26-23(32-20)15-6-8-18(30-3)19(11-15)31-4/h5-8,11-12H,9-10H2,1-4H3,(H,25,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPDIXNKXTWNMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. Its mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation.
- Case Study : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range. The compound's thiazole moiety is believed to play a critical role in this activity.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria.
- Case Study : A study evaluated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
Neuroprotective Effects
Preliminary research suggests that N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease.
- Case Study : In animal models of neurodegeneration, administration of this compound resulted in reduced neuroinflammation and improved cognitive function scores compared to control groups.
Polymer Chemistry
The unique chemical structure allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
- Research Findings : Studies indicate that polymers blended with this compound exhibit improved tensile strength and thermal degradation temperatures compared to unmodified polymers.
Nanotechnology
The compound's ability to form stable nanoparticles opens avenues for drug delivery systems that enhance bioavailability and targeted delivery.
- Case Study : Nanoparticles formed from this compound demonstrated increased cellular uptake in cancer cells compared to free drug formulations.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Spectral Data for Key Functional Groups
Table 2: Comparative Physicochemical Properties
Preparation Methods
Preparation of 2-Bromo-1-(3,4-Dimethoxyphenyl)Propan-1-One
The α-bromo ketone precursor is synthesized via bromination of 1-(3,4-dimethoxyphenyl)propan-1-one using hydrobromic acid (HBr) in acetic acid. This yields 2-bromo-1-(3,4-dimethoxyphenyl)propan-1-one, characterized by a 62% yield and confirmed via -NMR.
Reaction Conditions :
-
Reagents : 1-(3,4-Dimethoxyphenyl)propan-1-one (10.0 g, 43.5 mmol), HBr (48% in AcOH, 15 mL)
-
Temperature : 0–5°C (ice bath)
-
Time : 2 h
-
Workup : Precipitation in ice-water, filtration, and recrystallization in toluene
Cyclization to Form 2-(3,4-Dimethoxyphenyl)-4-Methyl-1,3-Thiazole
The α-bromo ketone reacts with thiourea in ethanol under reflux to form the thiazole ring.
Procedure :
-
Reagents : 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one (14.5 g, 55.8 mmol), thiourea (4.32 g, 56.7 mmol), ethanol (95%, 110 mL)
-
Conditions : Reflux for 1 h
-
Workup : Concentration, dilution with water (100 mL), neutralization with NaCO, filtration, and recrystallization in toluene
Characterization :
Functionalization at Position 5: Introduction of the Ethylamine Group
The thiazole’s 5-position is brominated using N-bromosuccinimide (NBS) in CCl, followed by nucleophilic substitution with ethylamine.
Step 1: Bromination
-
Reagents : Thiazole derivative (5.0 g, 19.2 mmol), NBS (3.76 g, 21.1 mmol), CCl (50 mL)
-
Conditions : UV light, 25°C, 4 h
-
Yield : 78% (5.62 g)
Step 2: Amination
-
Reagents : 5-Bromo-thiazole (5.62 g, 17.3 mmol), ethylamine (40% in HO, 10 mL), KCO (4.76 g, 34.6 mmol)
-
Conditions : 80°C, 6 h
-
Yield : 65% (3.81 g)
Synthesis of 3-Fluoro-4-Methylbenzylamine
This intermediate is commercially available (CAS 261951-67-1) but can be synthesized via Gabriel synthesis from 3-fluoro-4-methylbenzyl bromide.
Procedure :
-
Reagents : 3-Fluoro-4-methylbenzyl bromide (10.0 g, 48.5 mmol), phthalimide (7.85 g, 53.4 mmol), DMF (50 mL)
-
Conditions : 120°C, 12 h
-
Workup : Hydrazinolysis (NHNH, EtOH, reflux, 3 h)
-
Yield : 82% (5.2 g)
Characterization :
-
-NMR (500 MHz, CDCl) : δ 7.25–7.10 (m, 3H, Ar-H), 3.85 (s, 2H, CHNH), 2.30 (s, 3H, CH), 1.45 (s, 2H, NH)
Formation of the Ethanediamide Bridge
The final step couples the thiazole-ethylamine and 3-fluoro-4-methylbenzylamine via oxalyl chloride.
Procedure :
-
Activation of Oxalyl Chloride :
-
Oxalyl chloride (2.5 mL, 29.4 mmol) is added dropwise to anhydrous THF (20 mL) at 0°C.
-
-
Reaction with Thiazole-Ethylamine :
-
Thiazole-ethylamine (4.0 g, 12.3 mmol) in THF (30 mL) is added, stirred at 0°C for 1 h, then at 25°C for 2 h.
-
-
Coupling with 3-Fluoro-4-Methylbenzylamine :
-
3-Fluoro-4-methylbenzylamine (2.2 g, 14.8 mmol) and EtN (3.4 mL, 24.6 mmol) are added, stirred at 25°C for 12 h.
-
Workup :
-
Filtration, washing with NaHCO (5%), and recrystallization in EtOAc/hexane
Characterization :
-
Yield : 58% (3.8 g)
-
HPLC Purity : 98.5%
-
-NMR (500 MHz, DMSO-d) : δ 8.52 (s, 1H, NH), 7.60–6.70 (m, 7H, Ar-H), 4.20 (t, 2H, CH), 3.85 (s, 6H, OCH), 3.30 (t, 2H, CH), 2.40 (s, 3H, CH), 2.25 (s, 3H, CH)
Optimization and Challenges
Thiazole Ring Formation
Oxalamide Coupling
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology : The synthesis involves multi-step reactions, including amide bond formation using coupling agents like N,N'-dicyclohexylcarbodiimide under controlled conditions. Key parameters include:
- Temperature : Maintain 0–5°C during coupling to minimize side reactions .
- Reagent stoichiometry : Use a 1.2:1 molar ratio of activating agent to substrate for efficient bond formation .
- Purification : Employ column chromatography with a gradient elution (e.g., hexane/ethyl acetate 8:2 to 5:5) to isolate the product .
- Validation : Confirm purity via HPLC (>95%) and structural integrity via NMR (e.g., characteristic thiazole proton signals at δ 7.2–7.4 ppm) .
Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound?
- Structural confirmation :
- NMR spectroscopy : Assign aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–3.9 ppm) .
- Mass spectrometry : Observe molecular ion peaks at m/z ~500 (M+H⁺) .
- Purity assessment :
- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~12.5 min .
- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- In vitro screening :
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial activity : Use microdilution assays against S. aureus and E. coli (MIC range: 2–64 µg/mL) .
- Cytotoxicity : Assess via MTT assay in cancer cell lines (e.g., HeLa) with EC₅₀ values compared to controls like doxorubicin .
Advanced Research Questions
Q. How can computational chemistry aid in predicting this compound’s reactivity and binding modes?
- Molecular docking : Use AutoDock Vina to model interactions with targets like EGFR (PDB ID: 1M17). Key findings:
- Thiazole moiety forms π-π stacking with Phe723 .
- Fluoro-methylphenyl group occupies hydrophobic pockets (binding energy: −9.2 kcal/mol) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic regions (e.g., carbonyl groups with high Fukui indices) .
Q. How should researchers resolve contradictory data in biological activity studies?
- Case example : If cytotoxicity varies between cell lines (e.g., EC₅₀ = 5 µM in HeLa vs. 50 µM in MCF-7):
- Hypothesis testing :
Check membrane permeability via PAMPA assay .
Quantify target protein expression (e.g., EGFR) via Western blot .
- Experimental redesign :
- Use isogenic cell lines to isolate genetic factors .
- Apply metabolomics to identify differential metabolite profiles affecting response .
Q. What strategies can enhance the selectivity of this compound for therapeutic targets?
- Structure-activity relationship (SAR) studies :
- Modifications : Replace 3,4-dimethoxyphenyl with 3-fluoro-4-chlorophenyl to test halogen effects on target affinity .
- Bioisosteres : Substitute thiazole with oxazole to reduce off-target interactions .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at 3.8 Å spacing) using Schrödinger Phase .
Q. How can researchers design experiments to validate the compound’s mechanism of action?
- Kinetic studies :
- Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙₜₕ ≈ 10⁵ M⁻¹s⁻¹, kd ≈ 0.01 s⁻¹) .
- Gene knockout : CRISPR-Cas9 deletion of suspected targets (e.g., EGFR) to confirm loss of activity .
- Metabolic profiling : LC-MS/MS to track downstream metabolites (e.g., glutathione adducts indicating redox activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
